molecular formula C15H15N3S B1452892 4,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105191-30-7

4,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1452892
CAS RN: 1105191-30-7
M. Wt: 269.4 g/mol
InChI Key: LUNOUCHVDJBTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (DMBT) is a novel small molecule that has recently been studied for its potential application in a variety of scientific research areas. DMBT has been found to possess a range of interesting properties and has already been used in several laboratory experiments.

Scientific Research Applications

Catalytic Applications and Organic Synthesis

Research into benzothiazoles, including compounds with structures similar to 4,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, has shown their importance in catalysis and organic synthesis. The versatility of benzothiazoles allows them to participate in various chemical reactions, contributing to the synthesis of complex organic molecules. They act as ligands in metal complexes, which are useful in catalyzing reactions that form carbon-nitrogen bonds, crucial for the synthesis of a wide range of organic compounds including pharmaceuticals and polymers (Kantam et al., 2013).

Pharmaceutical and Medicinal Chemistry

The structural motif of benzothiazoles, to which this compound belongs, is frequently found in molecules with significant biological activity. Such compounds have been investigated for their therapeutic potential across a variety of medical conditions. Benzothiazoles exhibit a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them valuable scaffolds in drug discovery and development. The exploration of benzothiazoles in medicinal chemistry underscores the potential of derivatives for the treatment of diseases and the development of new therapeutic agents (Kamal et al., 2015).

properties

IUPAC Name

4,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-10-6-7-11(2)14-13(10)18-15(19-14)17-9-12-5-3-4-8-16-12/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNOUCHVDJBTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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